Acenaphtho[1,2-b]quinoxaline

Catalog No.
S663654
CAS No.
207-11-4
M.F
C18H10N2
M. Wt
254.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acenaphtho[1,2-b]quinoxaline

CAS Number

207-11-4

Product Name

Acenaphtho[1,2-b]quinoxaline

IUPAC Name

acenaphthyleno[1,2-b]quinoxaline

Molecular Formula

C18H10N2

Molecular Weight

254.3 g/mol

InChI

InChI=1S/C18H10N2/c1-2-10-15-14(9-1)19-17-12-7-3-5-11-6-4-8-13(16(11)12)18(17)20-15/h1-10H

InChI Key

VRSLSEDOBUYIMM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=CC=CC5=C4C(=CC=C5)C3=N2

The exact mass of the compound Acenaphtho[1,2-b]quinoxaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75968. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Acenaphtho[1,2-b]quinoxaline (CAS 207-11-4) is a rigid, planar, polycyclic aromatic compound characterized by an electron-deficient quinoxaline core fused with an acenaphthene moiety. In commercial and advanced research procurement, it is primarily sourced as an electron-acceptor building block. Its extended pi-conjugation and structural rigidity are utilized for synthesizing low-band-gap polymers for organic photovoltaics (OPVs), deep-red to near-infrared (NIR) thermally activated delayed fluorescence (TADF) OLED emitters, and specialized two-photon fluorescent probes. The compound's predictable highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energy levels provide a quantitative baseline for optoelectronic device manufacturing and advanced materials formulation [1].

Attempting to substitute Acenaphtho[1,2-b]quinoxaline with its un-fused precursor (acenaphthenequinone), standard quinoxaline, or the closely related acenaphtho[1,2-b]pyrazine fundamentally alters device performance and chemical stability. Standard quinoxalines lack the rigid, extended coplanar structure required to suppress non-radiative decay in TADF OLEDs, failing to induce the >80% horizontal emitting dipole orientation critical for light outcoupling [2]. Furthermore, compared to acenaphtho[1,2-b]pyrazine, the addition of the terminal fused benzene ring in the quinoxaline derivative significantly expands the pi-conjugated area. This expansion deepens the LUMO for necessary electron-accepting capability in bulk heterojunction solar cells and provides higher multi-center adsorption onto metal surfaces when utilized in industrial corrosion inhibition formulations [1].

Enhanced Adsorption and Charge Transfer Resistance in Acidic Environments

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies demonstrate that Acenaphtho[1,2-b]quinoxaline acts as a mixed-type corrosion inhibitor for mild steel in 1 M H2SO4. When compared head-to-head with its close structural analog, acenaphtho[1,2-b]pyrazine, the quinoxaline derivative provides higher charge transfer resistance. The extended pi-electron system of the fused benzene ring increases the availability of electronegative adsorption centers, allowing the molecule to form a denser passivation layer on the steel surface [1].

Evidence DimensionCharge transfer resistance and surface adsorption in 1 M H2SO4
Target Compound DataAcenaphtho[1,2-b]quinoxaline (extended pi-system with additional fused benzene ring)
Comparator Or BaselineAcenaphtho[1,2-b]pyrazine (smaller pi-conjugated core)
Quantified DifferenceHigher charge transfer resistance due to increased multi-center adsorption
ConditionsMild steel in 1 M H2SO4 at 303–333 K evaluated via EIS and density functional theory (DFT)

Industrial buyers formulating acid pickling or steel surface treatments should select the quinoxaline variant to maximize the longevity and efficiency of the anti-corrosive layer.

Structural Rigidity for Red TADF OLED Emitters

The incorporation of the Acenaphtho[1,2-b]quinoxaline core as an electron acceptor in donor-acceptor (D-A) fluorophores dictates the performance of red emission devices. Emitters utilizing this rigid core (e.g., PXZ-AQPhPy) achieve horizontal ratios of the emitting dipole orientation of 85%. This structural rigidity suppresses non-radiative vibrational decay channels, allowing OLED devices to reach a maximum external quantum efficiency (EQE) of 19.6% with an emission peak at 610 nm, outperforming standard non-planar acceptor baselines[1].

Evidence DimensionExternal Quantum Efficiency (EQE) and horizontal dipole orientation
Target Compound Data19.6% EQE with 85% horizontal orientation at 610 nm
Comparator Or BaselineStandard non-rigid or un-fused red TADF emitters (typically <12% EQE with random orientation)
Quantified DifferenceSignificant increase in EQE driven by a highly aligned horizontal emitting dipole
ConditionsSolution-processed or vacuum-deposited OLED devices utilizing the AQ core as the electron acceptor

Display manufacturers and optoelectronic researchers must procure this specific fused core to lock in the molecular rigidity necessary for commercial-grade red/NIR TADF efficiencies.

Low-Band-Gap Tuning for Bulk Heterojunction Solar Cells

As a building block for organic solar cells, Acenaphtho[1,2-b]quinoxaline provides a narrow optical band gap. Small molecules synthesized with this core exhibit an optical band gap of 1.59 eV with a thin-film absorption onset extending to 783 nm. Cyclic voltammetry confirms that its HOMO and LUMO levels align with standard fullerene derivatives like PCBM. Upon thermal annealing, the planar nature of the acenaphthoquinoxaline core facilitates molecular close packing, increasing the power conversion efficiency (PCE) from 2.21% (as-cast) to 3.23% in baseline BHJ devices [1].

Evidence DimensionOptical band gap and absorption onset
Target Compound Data1.59 eV band gap; absorption onset at 783 nm
Comparator Or BaselineStandard un-fused quinoxaline donors (typically >2.0 eV band gap)
Quantified DifferenceSignificant red-shift in absorption allowing broader solar spectrum harvesting
ConditionsThin-film bulk heterojunction (BHJ) blends with PCBM, evaluated pre- and post-thermal annealing

For OPV material synthesis, this core is an essential procurement choice to guarantee deep visible-to-NIR light harvesting and optimal charge transport packing.

Dual-Function Two-Photon Fluorescence and Gene Delivery

The Acenaphtho[1,2-b]quinoxaline (ANQ) core serves as a two-photon fluorescent vector for biomedical applications. When linked to hydrophilic moieties (e.g., ANQ-A-M), the compound condenses pDNA and provides two-photon fluorescence around 650 nm. In comparative in vitro assays, the ANQ-based vector achieved Luciferase and GFP expression levels 7.9-fold and 5.7-fold higher, respectively, than the commercial standard Lipofectamine 2000 in A549 cells [1].

Evidence DimensionIn vitro transfection efficiency (Luciferase/GFP expression)
Target Compound Data7.9-fold (Luciferase) and 5.7-fold (GFP) higher expression than baseline
Comparator Or BaselineCommercial standard Lipofectamine 2000 (Lipo2000)
Quantified DifferenceOver 500% increase in transfection efficiency coupled with intrinsic ~650 nm fluorescence
ConditionsA549 cell line assays using ANQ-A-M/DOPE complexes vs Lipo2000

Biomedical labs sourcing transfection reagents can utilize ANQ-derivatives to simultaneously achieve superior gene delivery and eliminate the need for secondary fluorescent tagging.

Synthesis of Red and Near-Infrared TADF OLED Emitters

Acenaphtho[1,2-b]quinoxaline is a precursor for developing red and NIR TADF emitters. Its rigid, planar structure and electron-withdrawing nature make it an effective acceptor core in D-A-D architectures, ensuring high horizontal dipole orientation (85%) and suppressing non-radiative decay to achieve EQEs up to 19.6% [1].

Building Blocks for Low-Band-Gap Organic Photovoltaics (OPVs)

The compound is a starting material for synthesizing low-band-gap small molecules and ladder-type conjugated polymers. Its extended pi-conjugation allows for HOMO/LUMO tuning and absorption into the 780+ nm range, while its planarity ensures the charge mobility required for bulk heterojunction solar cells [2].

Industrial Acid Pickling and Corrosion Inhibition Formulations

For metallurgical processing, the compound functions as a mixed-type corrosion inhibitor for mild steel in sulfuric acid environments. Its multi-ring structure provides higher surface adsorption and charge transfer resistance compared to standard pyrazines, maintaining steel integrity during acid treatments [3].

Theranostic Vectors for Gene Delivery and Bioimaging

In biological research, the core is utilized to synthesize two-photon fluorescent gene delivery vectors. Its intrinsic emission at ~650 nm allows for real-time tracking of cellular uptake, while its structural properties facilitate reversible DNA condensation that yields higher transfection rates than standard commercial liposomal agents [4].

XLogP3

3.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

207-11-4

Wikipedia

Acenaphtho[1,2-b]quinoxaline

Dates

Last modified: 08-15-2023

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